![molecular formula C18H40N8O2 B12540060 3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) CAS No. 141975-67-9](/img/structure/B12540060.png)
3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) is a complex organic compound that features a piperazine ring linked to two propanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) typically involves multi-step organic reactions. One common method includes the reaction of piperazine with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
類似化合物との比較
Similar Compounds
- 3,3’-(Piperazine-1,4-diyl)bis(propan-1-amine)
- 3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol)
- 1,4-Bis(3-aminopropyl)piperazine
Uniqueness
Compared to similar compounds, 3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) is unique due to its dual amide groups, which enhance its ability to form hydrogen bonds and interact with various molecular targets. This structural feature makes it particularly useful in applications requiring strong and specific binding interactions.
特性
CAS番号 |
141975-67-9 |
|---|---|
分子式 |
C18H40N8O2 |
分子量 |
400.6 g/mol |
IUPAC名 |
N-[2-(2-aminoethylamino)ethyl]-3-[4-[3-[2-(2-aminoethylamino)ethylamino]-3-oxopropyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C18H40N8O2/c19-3-5-21-7-9-23-17(27)1-11-25-13-15-26(16-14-25)12-2-18(28)24-10-8-22-6-4-20/h21-22H,1-16,19-20H2,(H,23,27)(H,24,28) |
InChIキー |
PHCVXIYJLCQWRJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)NCCNCCN)CCC(=O)NCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



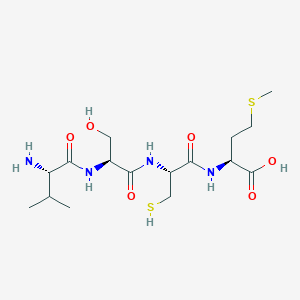
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
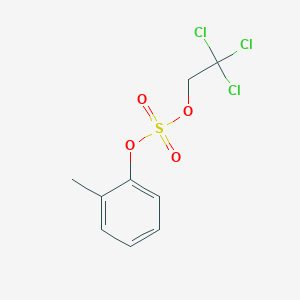
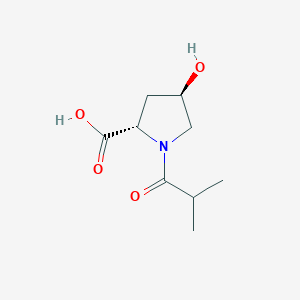
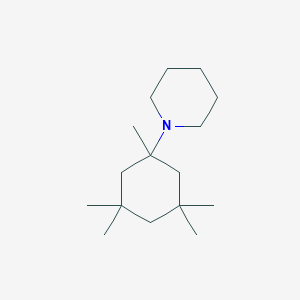

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
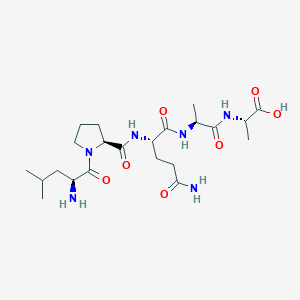
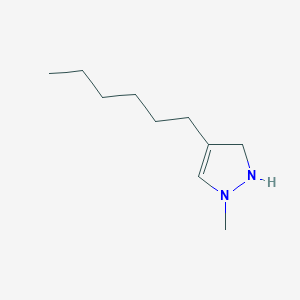
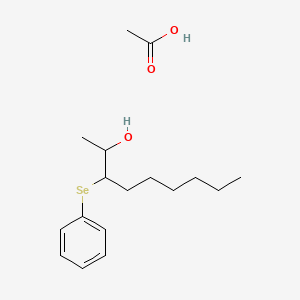
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

